

Unraveling the Pharmacological Profile of MRZ 2-514: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRZ 2-514

Cat. No.: B1663302

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of **MRZ 2-514**, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information is curated for professionals in neuroscience research and drug development, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Data

MRZ 2-514 is a potent antagonist of the strychnine-insensitive glycine modulatory site (glycineB) on the NMDA receptor.^{[1][2][3]} Its pharmacological activity has been characterized through various in vitro and in vivo studies, revealing its potential as a modulator of glutamatergic neurotransmission.

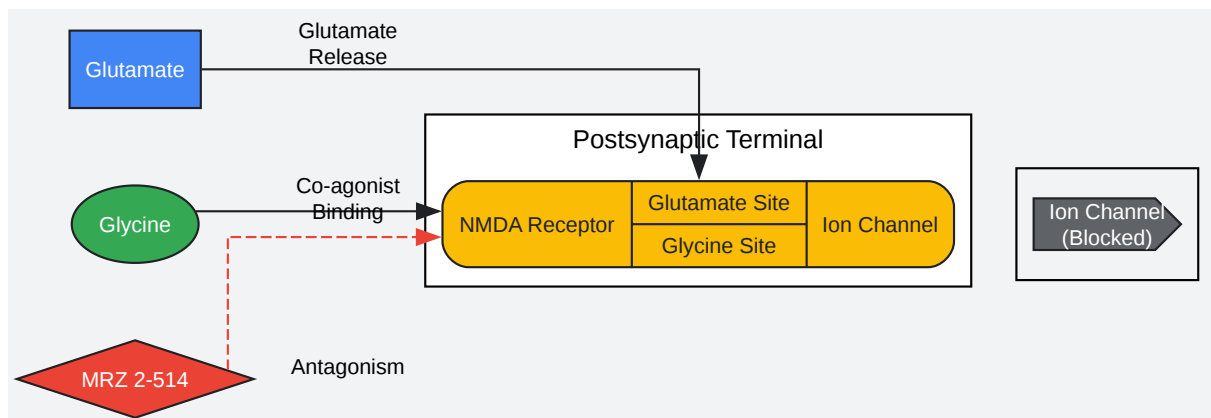
Quantitative Pharmacological Data

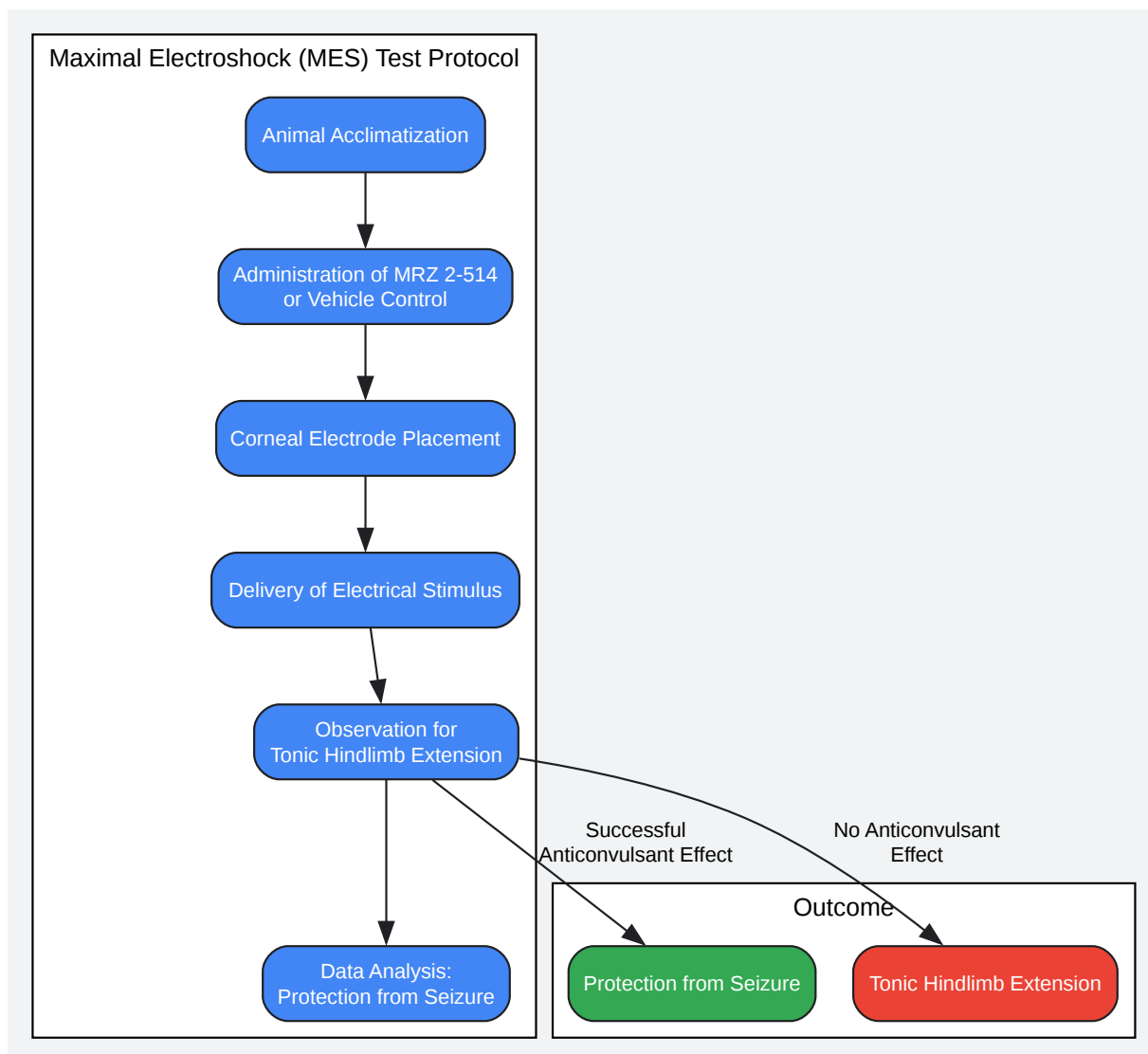
The following table summarizes the key quantitative parameters defining the pharmacological profile of **MRZ 2-514**.

Parameter	Value	Receptor/Assay	Source
Ki	33 μ M	NMDA Receptor (glycineB site) - [3H]MDL-105,519 binding assay	[1] [2]
IC50	72.7 μ M	Peak AMPA-induced currents	
Chemical Formula	C11H6BrN3O3		
Molecular Weight	308.09 g/mol		

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

MRZ 2-514 exerts its primary effect by binding to the glycine co-agonist site on the NMDA receptor, thereby inhibiting its activation. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. By occupying the glycine binding site, **MRZ 2-514** acts as a non-competitive antagonist, preventing the conformational changes necessary for ion channel opening and subsequent calcium influx.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel systemically active antagonists of the glycine site of the N-methyl-D-aspartate receptor: electrophysiological, biochemical and behavioral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unraveling the Pharmacological Profile of MRZ 2-514: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663302#understanding-the-pharmacological-profile-of-mrz-2-514]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com